molecular formula C16H21NO4 B1270831 (2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid CAS No. 221352-49-4

(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid

Cat. No. B1270831
M. Wt: 291.34 g/mol
InChI Key: ADTXMICUZGOWDF-OLZOCXBDSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.35 . It is a solid in physical form . The IUPAC name for this compound is (2S,5R)-1-(tert-butoxycarbonyl)-5-phenyl-2-pyrrolidinecarboxylic acid .

Scientific Research Applications

Synthesis and Characterization

  • Crystal Structure and Computational Studies : The compound has been utilized in the synthesis of (2R/2S,4R)-2-aryl-thiazolidine-4-carboxylic acids. A study highlights its role in reaction mechanisms and stereoselectivity, supported by spectroscopic characterization and computational studies (R. M. Jagtap et al., 2016).

  • Synthesis of Amino Acids : It serves as a precursor in the synthesis of (2S,5R)-5-hydroxylysine, an amino acid unique to collagen and collagen-like proteins. The study demonstrates its utility in efficient synthesis and diastereoselectivity (J. Marin et al., 2002).

  • Asymmetric Synthesis : This compound is involved in the asymmetric synthesis of certain piperidine dicarboxylic acid derivatives, showcasing its role in creating enantiomerically pure products (C. Xue et al., 2002).

Chemical Properties and Reactivity

  • Theoretical Analysis : Theoretical exploration using density functional theory (DFT) predicts its electronic structure and reactivity parameters, providing insights into its potential in chemical syntheses and reactions (P. Devi et al., 2018).

  • Microwave-Assisted Synthesis : It has been utilized in microwave-assisted synthesis of pyrrolidine derivatives, indicating its efficiency in modern synthetic methodologies (K. Sreekanth et al., 2020).

Applications in Medicinal Chemistry

  • Antibacterial Activities : Derivatives of this compound exhibit promising antibacterial activities, suggesting its potential applications in developing new antibacterial agents (Zhong-Cheng Song et al., 2015).

  • Renin Inhibitors in Hypertension Treatment : Its derivatives have been used in the synthesis of renin inhibitory peptides, indicating its role in designing potential treatments for hypertension (S. Thaisrivongs et al., 1987).

  • Synthesis of Dipeptide Analogues : The compound has been used in the synthesis of dipeptide analogues containing non-proteinogenic amino acids, demonstrating its versatility in peptide chemistry (M. Schutkowski et al., 2009).

Safety And Hazards

The safety information for this compound indicates that it has a hazard statement of H302, H315, H319, H335 . The precautionary statements are P261, P301 + P312, P302 + P352, P304 + P340, P305 + P351 + P338 .

properties

IUPAC Name

(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTXMICUZGOWDF-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373170
Record name (5R)-1-(tert-Butoxycarbonyl)-5-phenyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid

CAS RN

221352-49-4
Record name (5R)-1-(tert-Butoxycarbonyl)-5-phenyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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